1H-Benzimidazole, 2-(chloromethyl)-1-(2-phenylethyl)-
Description
1H-Benzimidazole, 2-(chloromethyl)-1-(2-phenylethyl)-, is a benzimidazole derivative characterized by a chloromethyl (-CH2Cl) group at the 2-position and a 2-phenylethyl (-CH2CH2C6H5) substituent at the 1-position of the benzimidazole core. This compound is synthesized via alkylation and chlorination reactions, starting from substituted o-phenylenediamine and chloroacetic acid .
Properties
IUPAC Name |
2-(chloromethyl)-1-(2-phenylethyl)benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2/c17-12-16-18-14-8-4-5-9-15(14)19(16)11-10-13-6-2-1-3-7-13/h1-9H,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDWQQUPXDSZJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C2CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30404254 | |
| Record name | 1H-Benzimidazole, 2-(chloromethyl)-1-(2-phenylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89218-90-6 | |
| Record name | 1H-Benzimidazole, 2-(chloromethyl)-1-(2-phenylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the Benzimidazole Core
The benzimidazole nucleus is commonly synthesized by condensation of o-phenylenediamine with aldehydes under acidic or neutral conditions. For example, aromatic aldehydes react with o-phenylenediamine in the presence of ammonium chloride and chloroform at room temperature to form substituted benzimidazoles with yields ranging from 53% to 94% depending on conditions and substituents.
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Condensation of o-phenylenediamine with aromatic aldehyde | o-Phenylenediamine, aromatic aldehyde, NH4Cl, CHCl3 | Room temperature, stirring | 53–94 | Mild conditions, monitored by TLC |
Introduction of the Chloromethyl Group
The chloromethyl group at the 2-position can be introduced by converting the 2-(hydroxymethyl)benzimidazole intermediate using chlorinating agents such as thionyl chloride or chloroacetic acid. One documented method involves reacting 1H-benzimidazole-2-yl methanol with thionyl chloride to yield 2-(chloromethyl)-1H-benzimidazole derivatives efficiently. Alternatively, direct reaction of o-phenylenediamine with chloroacetic acid in hydrochloric acid under heating (85–90 °C for 16–18 hours) produces 2-(chloromethyl)-benzimidazole derivatives with good yields (~86%).
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Conversion of 2-(hydroxymethyl)benzimidazole to chloromethyl derivative | Thionyl chloride | Reflux, controlled temperature | Not specified | Efficient chlorination |
| Direct synthesis using chloroacetic acid | o-Phenylenediamine, chloroacetic acid, 6N HCl | 85–90 °C, 16–18 hrs | ~86 | Monitored by TLC, followed by neutralization and crystallization |
N-Substitution with 2-Phenylethyl Group
N-alkylation of the benzimidazole nitrogen at the 1-position with a 2-phenylethyl substituent is typically achieved by reacting the benzimidazole or its chloromethyl derivative with 2-phenylethyl halides (e.g., bromide or chloride) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux or room temperature conditions in the presence of a base like sodium carbonate.
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| N-alkylation with 2-phenylethyl halide | Benzimidazole derivative, 2-phenylethyl bromide/chloride, Na2CO3 | DMF or DMSO, reflux or room temp | Variable | Reaction conditions optimized to prevent side reactions |
Representative Synthetic Route Summary
| Step | Reaction | Reagents & Conditions | Outcome |
|---|---|---|---|
| 1 | Benzimidazole ring formation | o-Phenylenediamine + aromatic aldehyde, NH4Cl, CHCl3, RT | 2-phenyl-1H-benzimidazole core |
| 2 | Chloromethylation | 2-(hydroxymethyl)benzimidazole + thionyl chloride or o-phenylenediamine + chloroacetic acid, acid reflux | 2-(chloromethyl)-1H-benzimidazole |
| 3 | N-alkylation | 2-(chloromethyl)-benzimidazole + 2-phenylethyl bromide, Na2CO3, DMF/DMSO | 1-(2-phenylethyl)-2-(chloromethyl)benzimidazole |
Characterization and Purification
The synthesized compound is typically purified by crystallization or chromatographic techniques. Characterization methods include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the chemical shifts corresponding to the benzimidazole ring, chloromethyl group, and phenylethyl substituent.
- Infrared (IR) Spectroscopy: Identifies characteristic functional groups such as N-H, C=N, and C-Cl stretches.
- Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern consistent with C16H15ClN2.
- Melting Point Determination: Provides purity indication, with typical melting points reported for related benzimidazole derivatives.
Research Findings on Synthetic Efficiency
- Yields for benzimidazole ring formation generally range from 53% to 94%, influenced by aldehyde substituents and reaction time.
- Chloromethylation via chloroacetic acid under acidic reflux yields up to 86% of the intermediate, demonstrating robustness of this method.
- N-alkylation yields vary with alkylating agent and solvent but can be optimized through temperature control and base selection.
- The use of polar aprotic solvents like DMF and DMSO is critical for efficient N-alkylation due to their ability to solvate ions and facilitate nucleophilic substitution.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
1H-Benzimidazole, 2-(chloromethyl)-1-(2-phenylethyl)- can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, potentially altering its biological activity.
Coupling Reactions: The phenylethyl group can participate in coupling reactions, forming more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while oxidation can produce benzimidazole N-oxides.
Scientific Research Applications
Anticancer Activity
1H-benzimidazole derivatives have shown promising results in anticancer research. For instance, a study synthesized several N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives, evaluating their antiproliferative effects against various cancer cell lines. Notably, compound 2g exhibited the highest activity against the MDA-MB-231 breast cancer cell line with an IC50 value of 16.38 μM . This suggests that modifications in the alkyl chain can significantly enhance the anticancer properties of benzimidazole derivatives .
Case Study: Synthesis and Evaluation
A comprehensive study synthesized multiple derivatives and assessed their biological activities. The following table summarizes the antiproliferative activities of selected compounds:
| Compound | Structure | IC50 (μM) | Target Cell Line |
|---|---|---|---|
| 2g | Structure | 16.38 | MDA-MB-231 |
| 2d | Structure | 29.39 | MDA-MB-231 |
| 1e | Structure | 21.93 | MDA-MB-231 |
The study also indicated that increasing lipophilicity correlates with enhanced membrane penetration and biological activity, which is crucial for drug development .
Antimicrobial Properties
The antimicrobial potential of 1H-benzimidazole derivatives has been extensively studied, revealing efficacy against both bacterial and fungal strains. For example, compound 2g demonstrated significant antibacterial activity with minimal inhibitory concentrations (MIC) of 8 μg/mL against Streptococcus faecalis and Staphylococcus aureus, including methicillin-resistant strains .
Case Study: Antimicrobial Evaluation
The following table illustrates the antimicrobial efficacy of selected benzimidazole derivatives:
| Compound | Target Microorganism | MIC (μg/mL) |
|---|---|---|
| 2g | Streptococcus faecalis | 8 |
| 2g | Staphylococcus aureus | 4 |
| 1f | Staphylococcus aureus | 128 |
These findings indicate that structural modifications can enhance the antimicrobial properties of benzimidazole compounds, making them suitable candidates for further development as therapeutic agents .
Other Pharmacological Activities
Beyond anticancer and antimicrobial effects, benzimidazole derivatives have shown potential in other pharmacological areas, including antiviral and anti-inflammatory activities. Research has indicated that certain derivatives can inhibit viral replication and exhibit anti-inflammatory effects comparable to standard drugs like diclofenac .
Summary of Pharmacological Activities
| Activity Type | Example Compounds | Notable Effects |
|---|---|---|
| Antiviral | Benzimidazole D-ribonucleosides | Inhibition of enteroviruses with IC50 < 2 μg/mL |
| Anti-inflammatory | Various derivatives | Significant reduction in inflammation markers |
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 2-(chloromethyl)-1-(2-phenylethyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to biological effects. The exact pathways and targets would depend on the specific application and context.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations at the 1-Position
Compound A : 2-(Chloromethyl)-1-phenyl-1H-benzimidazole (CAS 94937-86-7)
- Structure : Phenyl group directly attached to N1.
- Comparison :
- The 2-phenylethyl group in the target compound introduces greater flexibility and lipophilicity compared to Compound A’s rigid phenyl substituent. This may enhance membrane permeability in biological systems .
- Synthetic Yield : Compound A is synthesized in ~75–80% yield via similar alkylation methods , whereas the target compound’s longer alkyl chain may require optimized reaction conditions.
Compound B : 2-Phenethyl-1H-benzimidazole (CAS 5805-30-1)
- Structure : Lacks the chloromethyl group at C2.
- Comparison :
- The absence of the chloromethyl group in Compound B reduces its reactivity, limiting its utility in further derivatization. However, it may exhibit lower toxicity .
- Biological Activity : Compound B’s simpler structure may result in weaker antimicrobial activity compared to the target compound, as the chloromethyl group in the latter can act as an electrophilic site for enzyme inhibition .
Substituent Variations at the 2-Position
Compound C : 2-(4-Morpholinylethyl)-1H-benzimidazole derivatives (e.g., 2h–2m from )
- Structure : Morpholine-containing substituents at C2.
- Comparison :
- Polarity : Morpholine derivatives (e.g., 2h, 2i) are more polar due to the oxygen and nitrogen atoms, improving aqueous solubility compared to the hydrophobic 2-phenylethyl group in the target compound .
- Biological Targets : Morpholine derivatives often target central nervous system receptors, whereas the chloromethyl group in the target compound may favor antibacterial applications .
Compound D : 2-(3,5-Dinitrophenyl)-1H-benzimidazole
- Structure : Electron-withdrawing nitro groups at C2.
- Comparison :
- Reactivity : The nitro groups in Compound D stabilize the aromatic ring, reducing electrophilicity compared to the reactive chloromethyl group in the target compound .
- Applications : Compound D is used in energetic materials, whereas the target compound’s chloromethyl group makes it suitable for drug precursor synthesis .
Table 1 : Comparative Data for Selected Benzimidazole Derivatives
*Estimated based on analog data.
Comparison with Other Derivatives :
Biological Activity
1H-Benzimidazole derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and antifungal properties. The specific compound 1H-Benzimidazole, 2-(chloromethyl)-1-(2-phenylethyl)- is a notable member of this class, exhibiting promising biological activities that warrant detailed investigation.
Synthesis and Characterization
The synthesis of 1H-benzimidazole derivatives typically involves the reaction of benzimidazole with various alkylating agents. In the case of 1H-Benzimidazole, 2-(chloromethyl)-1-(2-phenylethyl)- , the chloromethyl group is crucial for further functionalization, enhancing its biological profile. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds.
Biological Activity Overview
The biological activities of 1H-Benzimidazole, 2-(chloromethyl)-1-(2-phenylethyl)- can be categorized into several key areas:
Anticancer Activity
Research indicates that benzimidazole derivatives can induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and triggering caspase activation. The compound has shown significant antiproliferative effects against various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 (breast) | 16.38 |
| HeLa (cervical) | >100 |
| A431 (skin) | 45.2 ± 13.0 |
In a study, compound 2g derived from benzimidazole exhibited the best antiproliferative activity against the MDA-MB-231 cell line, with an IC50 value of 16.38 μM , indicating strong potential as an anticancer agent .
Antibacterial Activity
The antibacterial efficacy of 1H-Benzimidazole, 2-(chloromethyl)-1-(2-phenylethyl)- has been evaluated against various bacterial strains:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Streptococcus faecalis | 8 |
| Staphylococcus aureus | 4 |
| Methicillin-resistant S. aureus | 4 |
These results suggest that the compound possesses significant antibacterial properties, outperforming standard antibiotics like amikacin .
Antifungal Activity
The antifungal activity of benzimidazole derivatives has also been documented. For instance, compounds related to 1H-Benzimidazole, 2-(chloromethyl)-1-(2-phenylethyl)- have shown moderate activity against fungal strains such as Candida albicans and Aspergillus niger, with MIC values around 64 μg/mL .
The mechanism underlying the biological activities of benzimidazole derivatives often involves interaction with cellular targets such as DNA topoisomerases. These enzymes are critical for DNA replication and cell division. Compounds have been shown to inhibit topoisomerase I activity, leading to cytotoxic effects in cancer cells .
Additionally, the lipophilicity of these compounds plays a vital role in their biological activity, facilitating membrane penetration and enhancing their therapeutic efficacy .
Case Studies
Several studies have explored the biological activity of benzimidazole derivatives similar to 1H-Benzimidazole, 2-(chloromethyl)-1-(2-phenylethyl)- :
- Study on Anticancer Effects : A recent study demonstrated that a series of benzimidazole derivatives significantly inhibited tumor growth in vivo using mouse models. The most effective compounds were those with higher lipophilicity and optimal substituent patterns .
- Antibacterial Efficacy Assessment : Another study evaluated the antibacterial properties against multiple strains and found that certain derivatives exhibited potent inhibition comparable to existing antibiotics .
Q & A
Q. What in vitro assays best evaluate this compound’s activity against resistant microbial strains?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
